Giracodazole

Description

Structure

3D Structure

Properties

IUPAC Name |

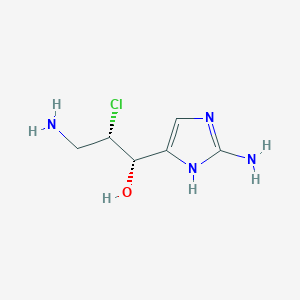

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILCGOCHVFQMTC-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(C(CN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)N)[C@@H]([C@H](CN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891413 | |

| Record name | Giracodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110883-46-0 | |

| Record name | Giracodazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110883460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giracodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRACODAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU19QYB9WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Protein Synthesis Inhibition: A Technical Guide to the PERK-eIF2α Signaling Pathway

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain information on a compound specifically named "Giracodazole." Therefore, this technical guide will focus on a well-established and critical pathway for protein synthesis inhibition that a novel compound like this compound could hypothetically target: the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of translational control in response to cellular stress.

Executive Summary

The regulation of protein synthesis is a fundamental process for maintaining cellular homeostasis. The Unfolded Protein Response (UPR) is a crucial signaling network that allows cells to cope with stress in the endoplasmic reticulum (ER), the primary site for protein folding and modification. One of the three major branches of the UPR is mediated by PERK, which plays a pivotal role in attenuating global protein synthesis to alleviate the burden on the ER. This guide provides a comprehensive overview of the PERK-eIF2α signaling cascade, a key pathway in protein synthesis inhibition. We will delve into the molecular players, signaling events, and downstream consequences of this pathway. Furthermore, this document outlines detailed experimental protocols to study this pathway and presents quantitative data in a structured format to facilitate understanding and future research.

The PERK-eIF2α Signaling Pathway: A Detailed Overview

The accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress and activates the UPR. The PERK pathway is a primary response to this stress, aiming to restore homeostasis by reducing the influx of newly synthesized proteins into the ER.

PERK Activation

Under normal conditions, the ER-resident chaperone protein, Binding immunoglobulin Protein (BiP), also known as GRP78, is bound to the luminal domain of PERK, keeping it in an inactive monomeric state. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from PERK. This dissociation allows PERK to dimerize and subsequently trans-autophosphorylate, activating its kinase domain.

eIF2α Phosphorylation and Translational Attenuation

The primary substrate of activated PERK is the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). PERK phosphorylates eIF2α at serine 51. eIF2 is a crucial component of the translation initiation complex, responsible for bringing the initiator methionyl-tRNA to the ribosome. The phosphorylated eIF2α (p-eIF2α) exhibits a higher affinity for eIF2B, a guanine nucleotide exchange factor. The binding of p-eIF2α to eIF2B sequesters and inhibits its activity. Since eIF2B is present in limiting amounts compared to eIF2, even a small percentage of eIF2α phosphorylation is sufficient to significantly inhibit global protein synthesis.

Preferential Translation of ATF4

While global protein synthesis is attenuated, the phosphorylation of eIF2α leads to the preferential translation of a select group of mRNAs, most notably the Activating Transcription Factor 4 (ATF4). The ATF4 mRNA contains upstream open reading frames (uORFs) in its 5' untranslated region that normally inhibit its translation. However, under conditions of eIF2α phosphorylation, the reduced availability of the active eIF2 complex allows ribosomes to bypass these uORFs and initiate translation of the ATF4 coding sequence.

Downstream Effects of ATF4

ATF4 is a transcription factor that translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis. A key target of ATF4 is the C/EBP homologous protein (CHOP), also known as GADD153.[1][2][3]

The Pro-Apoptotic Switch

If ER stress is prolonged and homeostasis cannot be restored, the PERK pathway can switch from a pro-survival to a pro-apoptotic response. The sustained expression of CHOP plays a central role in this transition. CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic proteins.

Caption: Figure 1: The PERK-eIF2α Signaling Pathway.

Experimental Protocols for Studying the PERK-eIF2α Pathway

Investigating the activity of the PERK-eIF2α pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated PERK, eIF2α, and CHOP Expression

Western blotting is a fundamental technique to assess the activation of the PERK pathway by detecting the phosphorylation of PERK and eIF2α, and the upregulation of downstream targets like CHOP.[1][2][3][4][5][6][7][8]

Protocol:

-

Cell Lysis:

-

Treat cells with the compound of interest (e.g., a hypothetical this compound) or a known ER stress inducer (e.g., tunicamycin or thapsigargin) for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and CHOP overnight at 4°C.[3]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Caption: Figure 2: Western Blot Experimental Workflow.

ATF4 Luciferase Reporter Assay

A luciferase reporter assay can be used to measure the transcriptional activity of ATF4.[9][10][11][12][13] This assay provides a quantitative readout of the activation of the PERK-eIF2α-ATF4 axis.

Protocol:

-

Cell Transfection:

-

Co-transfect cells with a luciferase reporter plasmid containing ATF4-responsive elements upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Cell Treatment:

-

After 24-48 hours, treat the transfected cells with the experimental compound.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Cell Viability Assay

To assess the cytotoxic effects of prolonged PERK pathway activation, a cell viability assay can be performed.[14][15][16]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for various durations.

-

-

Viability Assessment:

-

Add a viability reagent such as MTT, MTS, or a reagent for a resazurin-based assay to each well and incubate according to the manufacturer's instructions.

-

-

Measurement:

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above when studying a compound that modulates the PERK pathway.

Table 1: Quantification of PERK Pathway Protein Expression and Phosphorylation by Western Blot

| Treatment | p-PERK / Total PERK (Fold Change) | p-eIF2α / Total eIF2α (Fold Change) | CHOP Expression (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (1 µM) | 4.5 | 5.2 | 3.8 |

| This compound (5 µM) | 8.2 | 9.1 | 7.5 |

| Tunicamycin (Positive Control) | 10.5 | 11.3 | 9.8 |

Table 2: ATF4 Transcriptional Activity Measured by Luciferase Reporter Assay

| Treatment | Relative Luciferase Units (RLU) | Fold Change in ATF4 Activity |

| Vehicle Control | 1500 | 1.0 |

| This compound (1 µM) | 6750 | 4.5 |

| This compound (5 µM) | 12000 | 8.0 |

| Tunicamycin (Positive Control) | 15750 | 10.5 |

Table 3: Cell Viability in Response to Treatment

| Treatment | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

| Vehicle Control | 100 | 100 |

| This compound (1 µM) | 95 | 88 |

| This compound (5 µM) | 78 | 55 |

| Tunicamycin (Positive Control) | 65 | 40 |

Conclusion

The PERK-eIF2α signaling pathway is a critical regulator of protein synthesis and cellular fate in response to ER stress. Understanding this pathway is essential for the development of therapeutics for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The experimental approaches and data presentation formats outlined in this guide provide a robust framework for investigating the mechanism of action of novel compounds that may target this pathway. While "this compound" remains a hypothetical compound, the principles and methodologies described herein are directly applicable to the study of any molecule that modulates the PERK-eIF2α axis.

References

- 1. biocompare.com [biocompare.com]

- 2. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHOP (L63F7) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. portlandpress.com [portlandpress.com]

- 15. 4.2. Cell Viability Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Chemical Structure and Biological Activity of Giracodazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giracodazole, also known by the synonym RP 49532A, is a marine-derived natural product with notable cytotoxic and anti-inflammatory properties. Isolated from the marine sponge Pseudaxinyssa cantharella, this imidazole derivative has been a subject of interest for its unique mechanism of action as a protein synthesis inhibitor. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its biological activity with available quantitative data, and outlines the experimental methodologies for the key assays cited. Furthermore, it includes visualizations of its signaling pathway and a representative experimental workflow to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted imidazole derivative with a complex stereochemistry. Its core structure consists of a 2-aminoimidazole ring linked to a chloropropanolamine side chain.

Chemical Identifiers:

-

IUPAC Name: (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride[1]

-

Molecular Formula: C₆H₁₁ClN₄O (free base), C₆H₁₃Cl₃N₄O (dihydrochloride)[1]

-

Molecular Weight: 190.63 g/mol (free base), 263.5 g/mol (dihydrochloride)[1]

-

CAS Number: 135824-74-7[1]

-

Synonyms: RP 49532A, NSC 627434[1]

-

SMILES: C1=C(NC(=N1)N)--INVALID-LINK--Cl">C@@HO.Cl.Cl[1]

-

InChI: InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1[1]

Biological Activity

This compound exhibits a range of biological activities, primarily centered around its ability to inhibit protein synthesis, leading to cytotoxic effects against cancer cell lines and modulation of inflammatory pathways.

Cytotoxic Activity

This compound has demonstrated moderate in vitro cytotoxic activity against various human cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) | Cancer Type |

| P388 | 10 | Leukemia |

| A-549 | 20 | Lung Carcinoma |

| HT-29 | 20 | Colon Carcinoma |

| (Data sourced from a 1989 symposium on natural substances)[2] |

Mechanism of Action: Protein Synthesis Inhibition

The primary mechanism of action for this compound's cytotoxic effects is the inhibition of protein synthesis. It has been shown to act during the elongation/termination steps of this fundamental cellular process. Specifically, research indicates that this compound inhibits the release of nascent peptides from polyribosomes, suggesting a primary effect on the protein synthesis termination step. This disruption of protein production ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory and Immunomodulatory Effects

Beyond its cytotoxic properties, this compound has been identified as an inhibitor of Toll-like receptor (TLR) signaling pathways. It has been shown to inhibit signaling through TLR2, TLR3, TLR4, TLR5, and TLR7. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human peripheral blood mononuclear cells and macrophages.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, from its entry into the cell to its ultimate effects on protein synthesis and inflammatory signaling.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (Conceptual Workflow)

This protocol describes a general workflow for determining the IC₅₀ values of a compound against cancer cell lines using a colorimetric assay like the MTT or SRB assay.

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., P388, A-549, HT-29) are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the highest drug concentration.

-

Drug Incubation: The plates are incubated for a further 48 to 72 hours.

-

Cell Viability Assessment (e.g., MTT Assay):

-

The drug-containing medium is removed.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protein Synthesis Inhibition Assay (Nascent Peptide Release)

This protocol provides a conceptual framework for assessing the effect of a compound on the termination step of protein synthesis using a rabbit reticulocyte lysate cell-free system.

Principle: This assay measures the release of newly synthesized (nascent) peptides from ribosomes. An inhibitor of the termination step will prevent this release, leading to an accumulation of ribosome-bound peptides.

Methodology:

-

Preparation of Cell-Free System: A commercially available rabbit reticulocyte lysate system, which contains all the necessary components for in vitro translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors), is used.

-

Reaction Mixture: The reaction mixture is prepared containing the rabbit reticulocyte lysate, a mixture of amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), an mRNA template (e.g., globin mRNA), and an energy source (ATP, GTP).

-

Inhibition Study: The reaction is carried out in the presence and absence of various concentrations of this compound. A known inhibitor of protein synthesis termination can be used as a positive control.

-

Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Separation of Ribosome-Bound and Released Peptides:

-

The reaction is stopped by placing the tubes on ice.

-

The reaction mixture is layered onto a sucrose cushion and centrifuged at high speed to pellet the polyribosomes.

-

The supernatant, containing the released peptides, is collected. The pellet, containing the ribosome-bound nascent peptides, is resuspended.

-

-

Quantification: The amount of radioactivity in both the supernatant and the pellet fractions is quantified using liquid scintillation counting.

-

Data Analysis: The ratio of released peptides (supernatant) to ribosome-bound peptides (pellet) is calculated for each concentration of this compound and compared to the untreated control. A decrease in this ratio with increasing concentrations of the compound indicates inhibition of peptide release at the termination step.

Conclusion

This compound is a fascinating marine natural product with a well-defined chemical structure and a distinct mechanism of action as a protein synthesis inhibitor. Its cytotoxic and anti-inflammatory properties make it a valuable tool for studying cellular processes and a potential starting point for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in further exploring the chemical biology of this compound.

References

Giracodazole: A Marine-Derived Protein Synthesis Inhibitor

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development

Abstract

Giracodazole, also known as Girolline, RP 49532A, and NSC 627434, is a novel heterocyclic natural product with significant antitumor properties. Isolated from the marine sponge Pseudaxinyssa cantharella, its unique chemical structure and mechanism of action as a protein synthesis inhibitor have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its mechanism of action and preclinical and clinical development.

Discovery and Origin

This compound was first isolated from the marine sponge Pseudaxinyssa cantharella, collected in the waters of New Caledonia. The discovery was first reported in 1988 in the Comptes Rendus de l'Académie des Sciences. The compound was identified as a potent cytotoxic agent with in vivo antitumor activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁ClN₄O |

| IUPAC Name | (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol |

| Synonyms | Girolline, RP 49532A, NSC 627434 |

| Source Organism | Pseudaxinyssa cantharella |

Mechanism of Action

This compound exerts its antitumor effects by inhibiting protein synthesis. Extensive research, notably a study published in Biochemical Pharmacology in 1992, elucidated that the compound specifically targets the elongation and termination steps of translation.

The proposed mechanism involves the binding of this compound to the ribosomal E site, which is the exit site for deacylated tRNA during protein synthesis. This binding is thought to interfere with the conformational changes necessary for the release of tRNA from the ribosome, thereby stalling the process and leading to an accumulation of peptidyl-tRNA.

Signaling Pathway of Protein Synthesis Inhibition by this compound

Caption: Proposed mechanism of this compound at the ribosomal E site.

Experimental Protocols

Isolation of this compound from Pseudaxinyssa cantharella

Caption: General workflow for the isolation of this compound.

Protein Synthesis Inhibition Assay

The 1992 Biochemical Pharmacology study likely employed a cell-free translation system, such as a rabbit reticulocyte lysate, to pinpoint the stage of protein synthesis affected by this compound.

Experimental Steps:

-

Preparation of Cell-Free Lysate: Rabbit reticulocytes are lysed to release ribosomes and other components necessary for translation.

-

Incubation with Radiolabeled Amino Acids: The lysate is incubated with a mixture of amino acids, including one that is radiolabeled (e.g., ³⁵S-methionine), and mRNA.

-

Addition of this compound: this compound is added to the reaction at various concentrations.

-

Analysis of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Analysis of Polysome Profiles: To distinguish between inhibition of initiation and elongation/termination, polysome profiling is performed by sucrose gradient centrifugation. A stabilization of polysomes in the presence of the inhibitor suggests an effect on elongation or termination.

Preclinical and Clinical Development

This compound demonstrated significant antitumor activity in preclinical models, which led to its advancement into clinical trials.

Table 2: Preclinical Antitumor Activity of this compound

| Cell Line/Tumor Model | Activity |

| P388 Leukemia | Active |

| L1210 Leukemia | Active |

| B16 Melanoma | Active |

A Phase I clinical trial was conducted to evaluate the safety and tolerability of this compound in patients with advanced solid tumors. The results were published in Cancer Chemotherapy and Pharmacology in 1995.

Table 3: Summary of Phase I Clinical Trial of this compound

| Parameter | Finding |

| Number of Patients | 24 |

| Dose Escalation | 1 to 24 mg/m² |

| Dose-Limiting Toxicity | Severe, delayed, and refractory hypotension |

| Maximum Tolerated Dose | 18 mg/m² |

| Antitumor Activity | No objective responses observed |

Due to the severe and unmanageable hypotension observed at the maximum tolerated dose, the clinical development of this compound was unfortunately discontinued.

Conclusion

This compound stands as a compelling example of a marine-derived natural product with potent biological activity. Its discovery and the subsequent elucidation of its mechanism of action as a protein synthesis inhibitor have contributed to our understanding of translational control and the development of novel anticancer agents. Although its clinical development was halted due to toxicity, the unique structure and mechanism of this compound may still serve as a valuable scaffold for the design of new, safer analogues with therapeutic potential. Further research into the total synthesis of this compound and its derivatives could pave the way for a new generation of protein synthesis inhibitors.

The Enigmatic Profile of Giracodazole: An Inhibitor of Protein Synthesis with Uncharted In Vitro Activity

For Immediate Release

[City, State] – October 30, 2025 – Giracodazole, a small molecule once under development by Sanofi, presents a compelling yet frustrating case for researchers in drug discovery. Identified as a potent inhibitor of protein synthesis through the targeting of Elongation Factor 2 (EF-2), the discontinuation of its clinical development for cancer has left a significant void in the public knowledge base regarding its specific in vitro activity and potential immunomodulatory effects. Despite its clear mechanism of action, a comprehensive review of publicly available data reveals a striking absence of quantitative metrics, such as IC50 values, and detailed experimental protocols, hindering further independent research and development.

This technical guide aims to consolidate the known information about this compound and to provide a framework of relevant experimental methodologies for researchers interested in exploring its therapeutic potential. However, it must be stated upfront that the lack of specific published data on this compound prevents a detailed quantitative analysis and the creation of specific signaling pathway diagrams as per the initial request.

Unraveling the Mechanism of Action: Targeting the Engine of Protein Synthesis

This compound's primary molecular target is Elongation Factor 2 (EF-2), a crucial component of the translational machinery in eukaryotic cells. EF-2 facilitates the translocation of the ribosome along the messenger RNA (mRNA) strand, a critical step in the elongation phase of protein synthesis. By inhibiting EF-2, this compound effectively stalls this process, leading to a global shutdown of protein production and subsequent cell cycle arrest and apoptosis. This mechanism underpins its initial investigation as an anti-cancer agent.

Signaling Pathway: Inhibition of Protein Synthesis via EF-2

Below is a generalized diagram illustrating the point of intervention for an EF-2 inhibitor like this compound in the protein synthesis pathway.

Caption: Inhibition of protein synthesis by this compound targeting Elongation Factor 2 (EF-2).

The Data Void: A Call for Transparency

A thorough search of scientific literature and public databases reveals no specific IC50 or other quantitative in vitro activity data for this compound's inhibition of EF-2. This absence of published preclinical data is a significant roadblock for the scientific community. To facilitate a comprehensive understanding and potential repurposing of this compound, the following data points are critically needed:

-

IC50/EC50 Values: Determination of the half-maximal inhibitory or effective concentration of this compound in various cancer cell lines and in cell-free protein synthesis assays.

-

Cellular Proliferation Assays: Quantitative data from assays such as MTT, XTT, or CellTiter-Glo® to assess the anti-proliferative effects of this compound on a panel of human cancer cell lines.

-

Apoptosis Assays: Data from annexin V/propidium iodide staining or caspase activity assays to quantify the induction of apoptosis.

-

Immunomodulatory Activity: Assessment of this compound's effects on cytokine production (e.g., TNF-α, IL-6, IL-10) in immune cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7, THP-1).

A Framework for Future Investigation: Proposed Experimental Protocols

For researchers wishing to investigate the in vitro activity of this compound, the following are generalized protocols that can be adapted once the compound becomes available for independent study.

In Vitro Protein Synthesis Inhibition Assay

This assay would quantify the direct inhibitory effect of this compound on protein synthesis.

Methodology:

-

System Preparation: Utilize a commercial in vitro transcription/translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract).

-

Template: Use a reporter plasmid DNA or mRNA (e.g., encoding luciferase or a fluorescent protein).

-

Compound Treatment: Incubate the cell-free system with a range of this compound concentrations. A known protein synthesis inhibitor (e.g., cycloheximide) should be used as a positive control.

-

Reaction: Initiate the transcription/translation reaction according to the manufacturer's protocol and incubate for a defined period (e.g., 60-90 minutes) at 30°C.

-

Detection: Quantify the synthesized reporter protein. For luciferase, this would involve a luminometer reading after the addition of luciferin substrate. For fluorescent proteins, a fluorometer would be used.

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for an in vitro protein synthesis inhibition assay.

Cell-Based Immunomodulatory Assay

This assay would assess the effect of this compound on cytokine production in immune cells.

Methodology:

-

Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., human PBMCs) under standard conditions.

-

Cell Seeding: Seed the cells in a multi-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine secretion (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Determine the effect of this compound on cytokine production in both resting and stimulated cells.

Caption: Workflow for assessing the immunomodulatory activity of this compound.

Conclusion

This compound remains a molecule of significant interest due to its defined mechanism of action as a protein synthesis inhibitor. However, the lack of publicly available, quantitative in vitro data severely curtails its exploration for new therapeutic applications. The scientific community would greatly benefit from the release of preclinical data by Sanofi or the independent synthesis and evaluation of this compound. Until such data becomes available, the full potential of this compound will remain unrealized. This guide serves as a foundational resource for researchers poised to undertake such an investigation, providing the necessary theoretical background and methodological frameworks to illuminate the in vitro activity of this compound.

Giracodazole: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework for assessing the solubility and stability of a research compound like Giracodazole. As of the latest literature review, specific experimental data on the solubility and stability of this compound is not publicly available. The methodologies and principles outlined herein are based on established pharmaceutical science practices.

Introduction

This compound (CAS No: 110883-46-0) is a compound that has been noted for research purposes.[1] While its early clinical development for cancer was discontinued, its mechanism of action, potentially involving protein synthesis inhibition and immune modulation, suggests avenues for further investigation.[1] For any compound under research and development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the design of effective formulations and reliable in vitro and in vivo studies.

This technical guide outlines the core principles and experimental workflows for determining the aqueous and solvent solubility, as well as the chemical stability of a research compound such as this compound.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor aqueous solubility can hinder absorption and limit therapeutic efficacy. The assessment of solubility in various organic solvents is also crucial for developing purification, formulation, and analytical methods.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A common approach to determine aqueous solubility is the shake-flask method, which measures thermodynamic solubility.

Methodology:

-

Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a fixed volume of the desired solvent system (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[2] Forced degradation studies, also known as stress testing, are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]

Forced Degradation Studies

Forced degradation involves exposing the drug substance to conditions more severe than accelerated stability testing. This helps to identify likely degradation products and pathways.

Typical Stress Conditions:

-

Acidic Hydrolysis: Exposure to a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: Exposure to a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug substance (e.g., at 60°C) for an extended period.[5]

-

Photostability: Exposing the drug substance to light, typically under controlled conditions as specified by ICH guidelines.

Stability-Indicating Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the parent drug from all its degradation products, thus allowing for accurate quantification of the drug's purity and degradation over time.

Potential Degradation Pathways

While specific degradation pathways for this compound are unknown, compounds with similar functional groups can undergo predictable degradation. For instance, many small molecule drugs are susceptible to hydrolysis of ester or amide bonds, oxidation of electron-rich moieties, and photolytic degradation.[3][5] The identification of degradation products through techniques like mass spectrometry (MS) is essential to elucidate these pathways.[3]

Data Presentation

All quantitative data from solubility and stability studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Example Solubility Data for this compound

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffered Saline | 5.0 | 25 | Data |

| Phosphate Buffered Saline | 7.4 | 25 | Data |

| Deionized Water | N/A | 25 | Data |

| Ethanol | N/A | 25 | Data |

| DMSO | N/A | 25 | Data |

Table 2: Example Stability Data for this compound under Forced Degradation

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Degradation |

| 0.1 N HCl | 24h | 60 | Data | Data |

| 0.1 N NaOH | 24h | 60 | Data | Data |

| 3% H₂O₂ | 24h | 25 | Data | Data |

| Heat | 7 days | 60 | Data | Data |

| Light (ICH Q1B) | 1.2 million lux hours | 25 | Data | Data |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its continued investigation. The experimental protocols and workflows described in this guide provide a robust framework for generating the necessary data to support further preclinical and clinical development. The use of validated, stability-indicating analytical methods is critical for ensuring the quality and reliability of all research findings.

References

- 1. This compound | 110883-46-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to Giracodazole: A Potent Modulator of Protein Synthesis and Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giracodazole is a marine-derived alkaloid with significant biological activities, including potent inhibition of protein synthesis and modulation of inflammatory pathways. This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers in drug discovery and development, offering detailed insights into the scientific underpinnings of this compound's therapeutic potential.

Physicochemical Properties

This compound is a small molecule with the following key identifiers and properties. This data is crucial for its handling, formulation, and experimental use.

| Property | Value | Source |

| CAS Number | 110883-46-0 | [1] |

| Molecular Formula | C6H11ClN4O | [1] |

| Molecular Weight | 190.63 g/mol | [1] |

| Synonyms | Girolline, (1S,2S)-1-(2-Amino-1H-imidazole-4-yl)-2-chloro-3-amino-1-propanol, RP 49532A, NSC 627434 | [1][2] |

Mechanism of Action

This compound exhibits a dual mechanism of action, positioning it as a molecule of interest for both oncology and inflammatory diseases. Its primary activities are the inhibition of protein biosynthesis and the suppression of Toll-like receptor (TLR) signaling.

Inhibition of Protein Synthesis

This compound is a potent inhibitor of protein synthesis.[2][3][4] Scientific investigations have identified Eukaryotic Elongation Factor 2 (EF-2) as the molecular target for the related compound, girolline.[4] By targeting EF-2, this compound disrupts the elongation phase of translation, a critical step in polypeptide chain synthesis. This inhibition of protein production contributes to its observed cytotoxic and antineoplastic effects.[3]

Caption: this compound's inhibitory effect on protein synthesis.

Inhibition of Toll-Like Receptor (TLR) Signaling

In addition to its effects on protein synthesis, this compound has been identified as a modulator of the innate immune response. High-throughput screening has demonstrated its ability to inhibit signaling pathways associated with multiple Toll-like receptors, including TLR2, TLR3, TLR4, TLR5, and TLR7.[3][4] This broad-spectrum TLR inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in immune cells.[3][4]

References

- 1. 110883-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Girodazole | C6H13Cl3N4O | CID 131917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 110883-46-0 | Benchchem [benchchem.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Nocodazole Treatment in Cell Culture

A Note on "Giracodazole": Initial searches for "this compound" did not yield any relevant scientific data. Based on the context of cell culture treatment and its phonetic similarity, it is highly probable that this is a misspelling of "Nocodazole," a well-documented microtubule-depolymerizing agent. This document provides detailed protocols and data for Nocodazole.

Introduction

Nocodazole is a synthetic chemical compound that acts as a reversible anti-neoplastic agent by interfering with the polymerization of microtubules.[1] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase. Due to its reversible nature, Nocodazole is widely used in cell biology research to synchronize cell populations in mitosis for various downstream applications, including studies of cell cycle regulation, protein phosphorylation, and cellular mechanics. At high concentrations, Nocodazole leads to microtubule depolymerization, while at lower concentrations, it can alter microtubule dynamics without causing complete depolymerization.[1]

Mechanism of Action

Nocodazole binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to Nocodazole treatment leads to a sustained mitotic arrest.

Data Presentation

Nocodazole IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) of Nocodazole can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.

| Cell Line | Assay Type | IC50 | Incubation Time | Reference |

| L1210 (murine leukemia) | Growth Inhibition | 38 nM | Not Specified | [2] |

| LT12 (rat) | Antiproliferative | 0.006 µM | 48 hrs | [2] |

| HeLa (human cervical cancer) | Antiproliferative | 1.2 ± 0.09 µM | Not Specified | [3] |

| PNT2 (human prostate) | Mitotic Index Increase | LOEL at 60nM | Not Specified | [4] |

Note: IC50 values are highly dependent on experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Experimental Protocols

Preparation of Nocodazole Stock Solution

Nocodazole is typically supplied as a lyophilized powder.

-

Reconstitution: To prepare a 1 mg/mL stock solution, reconstitute 10 mg of Nocodazole in 10 mL of dimethyl sulfoxide (DMSO).[1]

-

Storage: Store the lyophilized powder at room temperature. The stock solution should be stored at -20°C, protected from light, and is stable for up to 2 months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]

Protocol for Cell Cycle Synchronization with Nocodazole (Mitotic Arrest)

This protocol is designed to enrich a population of cultured cells in the M phase of the cell cycle.

Materials:

-

Cultured cells at approximately 50-60% confluency

-

Complete cell culture medium

-

Nocodazole stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a culture dish and allow them to attach and grow until they reach 50-60% confluency.

-

Nocodazole Treatment: Add Nocodazole to the culture medium to a final concentration of 50-100 ng/mL (approximately 0.16-0.33 µM). The optimal concentration and incubation time should be determined empirically for each cell line. A common starting point is 100 ng/mL for 12-16 hours.[5][6]

-

Mitotic Shake-off (for adherent cells): Mitotic cells, being rounded up and less firmly attached, can be selectively harvested. Gently tap the culture dish or use gentle pipetting to dislodge the mitotic cells.

-

Cell Collection: Collect the medium containing the detached mitotic cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Wash the cell pellet twice with cold 1X PBS to remove any residual Nocodazole.[7]

-

Downstream Analysis: The synchronized cell population is now ready for downstream applications such as flow cytometry, Western blotting, or immunofluorescence.

Protocol for Western Blot Analysis of Cell Cycle Proteins

This protocol describes how to analyze the expression of cell cycle-related proteins (e.g., Cyclin B1, Phospho-Histone H3) in Nocodazole-treated cells.

Materials:

-

Synchronized or treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the washed cell pellet with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel to separate proteins by size, and then transfer the proteins to a membrane.[8][9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[9]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.[9]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel imager or X-ray film.[9]

Protocol for Flow Cytometry Analysis of Cell Cycle Distribution

This protocol allows for the analysis of cell cycle phases based on DNA content.

Materials:

-

Synchronized or treated cells

-

Cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Fixation: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[10][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Nocodazole's mechanism leading to mitotic arrest.

References

- 1. Nocodazole | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. physiomics.co.uk [physiomics.co.uk]

- 5. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]

- 6. scribd.com [scribd.com]

- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Giracodazole in Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Giracodazole is a novel synthetic small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in rapidly dividing cancer cells. These application notes provide detailed protocols for assessing the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined for a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |

| HeLa | Cervical Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 35.1 |

| HCT116 | Colorectal Carcinoma | 18.9 |

| K562 | Chronic Myelogenous Leukemia | 8.7 |

Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the formation of the mitotic spindle, a critical component for cell division. This leads to the activation of the Spindle Assembly Checkpoint (SAC), which arrests the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry analysis.[1][2]

Workflow:

References

Giracodazole: A Novel Tool for Interrogating Translational Control

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Giracodazole is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. Its unique RNA-competitive and ATP-uncompetitive mechanism of action makes it a valuable research tool for dissecting the complexities of translational control in various biological systems. By interfering with the unwinding of secondary structures in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs), this compound allows for the selective inhibition of cap-dependent translation, particularly of mRNAs with complex 5' UTRs that are often associated with oncogenesis and cell cycle progression. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in studying translational control.

Mechanism of Action

This compound operates through a novel mechanism, binding to a previously unexploited pocket within the RNA-binding groove of eIF4A. This binding event interferes with the proper binding of RNA and subsequently suppresses the ATPase activity of eIF4A.[1] This ATP-uncompetitive inhibition effectively stalls the eIF4F complex on the mRNA, preventing the scanning process required for the ribosome to locate the start codon and initiate translation. Consequently, the synthesis of proteins encoded by mRNAs with highly structured 5' UTRs, which are heavily reliant on eIF4A's helicase activity, is preferentially inhibited. This selectivity allows researchers to probe the roles of specific sets of proteins in various cellular processes.

Quantitative Data

The following table summarizes the quantitative data for this compound and other eIF4A inhibitors, providing a basis for experimental design and comparison.

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| This compound (Compound 28) | eIF4A ATPase Inhibition | - | 0.08 µM | [1] |

| This compound (Compound 28) | Cell Viability (CellTiter-Glo) | BJAB Burkitt Lymphoma | ~1 µM | [1] |

| Silvestrol | Cell Growth Inhibition | MCF7 | 5 nM (50% reduction at 3 days) | [2] |

| Silvestrol | Cell Growth Inhibition | T47D | 5 nM (50% reduction at 3 days) | [2] |

| CR-1-31-B | Protein Suppression (Cyclin D1, CDK2, CDK4) | MCF-7, T47D | 3.2 nM | [3] |

Signaling Pathways Affected by this compound

This compound, by inhibiting eIF4A, impacts signaling pathways that are critically dependent on the translation of key regulatory proteins. One of the primary consequences of eIF4A inhibition is the downregulation of oncogenes and cell cycle regulators that possess complex 5' UTRs.

Caption: this compound inhibits the eIF4A helicase, blocking translation of oncogenic proteins and affecting cell cycle and stress pathways.

Experimental Protocols

Here we provide detailed protocols for utilizing this compound to study translational control in a research setting.

Cell Culture and this compound Treatment

This protocol describes the culture of MDA-MB-231 human breast cancer cells and subsequent treatment with this compound.

Materials:

-

MDA-MB-231 cells

-

Leibovitz's L-15 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Cell Culture:

-

Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified incubator without CO2.

-

Passage cells at 80-90% confluency using Trypsin-EDTA.

-

-

This compound Treatment:

-

Seed MDA-MB-231 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 10 cm dishes for polysome profiling) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).

-

Polysome Profiling

This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of translational activity.

Materials:

-

This compound-treated and control cells

-

Cycloheximide (CHX)

-

Lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, and CHX)

-

Sucrose solutions (e.g., 10% and 50% in gradient buffer)

-

Ultracentrifuge with a swinging bucket rotor (e.g., SW41-Ti)

-

Gradient maker and fraction collector with UV detector

Protocol:

-

Cell Lysis:

-

Pre-treat cells with 100 µg/mL cycloheximide for 10 minutes at 37°C to stall ribosomes on the mRNA.

-

Wash cells with ice-cold PBS containing 100 µg/mL CHX.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet nuclei and cell debris.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.

-

Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom using a fraction collector while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

Collect fractions corresponding to different ribosomal populations.

-

RNA can be isolated from these fractions for further analysis, such as qRT-PCR or RNA-sequencing, to identify which mRNAs are actively being translated.

-

Caption: Workflow for analyzing translational activity using polysome profiling after this compound treatment.

Western Blotting

This protocol is used to detect changes in the protein levels of specific targets following this compound treatment.

Materials:

-

This compound-treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against c-MYC, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

Lyse cells in protein lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

-

References

Application Notes and Protocols for Western Blot Analysis Following Giracodazole Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Giracodazole, a small molecule inhibitor of protein biosynthesis. The provided methodologies are intended to guide researchers in assessing the impact of this compound on protein expression levels and related signaling pathways.

Introduction

This compound has been identified as an inhibitor of protein biosynthesis, acting at the elongation step by targeting Elongation Factor 2.[1] This mechanism of action suggests that this compound can have profound effects on cellular processes by globally suppressing the translation of proteins. Consequently, it has been shown to inhibit signaling through various Toll-like receptors (TLRs) and reduce the production of cytokines such as IL-6 and IL-8.[1] Western blotting is a crucial technique to elucidate the specific effects of this compound on the expression levels of target proteins involved in various cellular pathways, including those related to cell cycle, apoptosis, and stress responses.

Experimental Protocols

This section outlines a detailed protocol for Western blot analysis of cells treated with this compound. The protocol is generalized and may require optimization based on the specific cell line and target proteins.

Cell Culture and this compound Treatment

-

Cell Seeding: Seed cells (e.g., human peripheral blood mononuclear cells, macrophages, or a relevant cancer cell line) in 60-mm or 100-mm culture dishes and allow them to grow to approximately 80% confluency.[2]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh culture media to achieve the desired final concentrations for treatment.

-

Treatment: Aspirate the old media from the cells and replace it with the media containing the desired concentration of this compound. Include a vehicle-only control (e.g., media with DMSO). Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, 24 hours).

Cell Lysis and Protein Extraction

-

Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][4]

-

Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 ml for a 100-mm dish).[3][5]

-

Harvesting: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3] For suspension cells, pellet the cells by centrifugation before resuspending in lysis buffer.[4]

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with constant agitation.[3] If the lysate is viscous due to DNA, sonicate briefly on ice.[3][4]

-

Centrifugation: Centrifuge the lysate at approximately 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4][5]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[3]

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

-

Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of protein for each lane in the subsequent SDS-PAGE.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix a calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer.[3] Boil the samples at 95-100°C for 5-10 minutes.[3][4]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6] The transfer can be performed using a wet or semi-dry transfer system.

Immunodetection

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[6][7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][6]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]

-

Final Washes: Repeat the washing steps as described in step 5.3.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence detection system or X-ray film.[2][3]

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.

Data Presentation

The following table provides a representative example of quantitative data that could be obtained from a Western blot experiment investigating the effect of this compound on the expression of key cellular proteins.

| Target Protein | Treatment Group | Fold Change (vs. Control) | Standard Deviation | p-value |

| Cyclin D1 | Control | 1.00 | 0.12 | - |

| This compound (1 µM) | 0.45 | 0.08 | <0.01 | |

| This compound (5 µM) | 0.15 | 0.05 | <0.001 | |

| p-p70S6K | Control | 1.00 | 0.15 | - |

| This compound (1 µM) | 0.32 | 0.09 | <0.01 | |

| This compound (5 µM) | 0.11 | 0.04 | <0.001 | |

| Cleaved Caspase-3 | Control | 1.00 | 0.21 | - |

| This compound (1 µM) | 2.50 | 0.35 | <0.05 | |

| This compound (5 µM) | 4.80 | 0.62 | <0.01 | |

| GAPDH | Control | 1.00 | 0.05 | - |

| This compound (1 µM) | 0.98 | 0.07 | >0.05 | |

| This compound (5 µM) | 1.02 | 0.06 | >0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Western Blotting

Caption: Western blot experimental workflow.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. bio-rad.com [bio-rad.com]

- 4. origene.com [origene.com]

- 5. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]

- 6. fortislife.com [fortislife.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: Investigating Novel Agent-Chemotherapy Combinations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of therapeutic agents is a cornerstone of modern oncology. By targeting distinct cellular pathways, combination therapies can enhance efficacy, overcome drug resistance, and minimize toxicity. This document provides a framework for the preclinical evaluation of novel therapeutic agents, such as the hypothetical compound "Giracodazole," in combination with established chemotherapy drugs. While specific data for this compound is not available in the public domain, the principles, protocols, and data presentation formats outlined herein serve as a comprehensive guide for researchers investigating new combination cancer therapies.

The primary objectives for evaluating a novel agent in combination with standard chemotherapy are:

-

To determine if the combination results in synergistic, additive, or antagonistic effects on cancer cell viability.

-

To elucidate the molecular mechanisms underlying the observed combination effects.

-

To assess the in vivo efficacy and safety profile of the combination therapy in preclinical models.

Quantitative Data Summary

Effective data presentation is crucial for interpreting the outcomes of combination studies. The following tables provide a standardized format for summarizing key quantitative data.

Table 1: In Vitro Cytotoxicity of a Novel Agent and Chemotherapy in Various Cancer Cell Lines

| Cell Line | Novel Agent IC50 (µM) | Chemotherapy Agent IC50 (µM) |

| MCF-7 (Breast) | 5.2 | 1.5 (Doxorubicin) |

| A549 (Lung) | 8.1 | 3.2 (Cisplatin) |

| HCT116 (Colon) | 3.5 | 0.8 (5-Fluorouracil) |

| PC-3 (Prostate) | 6.8 | 2.5 (Docetaxel) |

IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.

Table 2: Combination Index (CI) Values for a Novel Agent and Chemotherapy

| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |

| MCF-7 | Novel Agent + Doxorubicin | 0.45 | 0.38 | 0.32 | Strong Synergy |

| A549 | Novel Agent + Cisplatin | 0.82 | 0.75 | 0.68 | Synergy |

| HCT116 | Novel Agent + 5-Fluorouracil | 1.05 | 1.10 | 1.15 | Additive/Slight Antagonism |

| PC-3 | Novel Agent + Docetaxel | 0.65 | 0.58 | 0.51 | Synergy |

The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

| Treatment Group | Tumor Volume Change (%) | Tumor Weight (g) | Body Weight Change (%) |

| Vehicle Control | +250 | 1.8 ± 0.4 | +2 |

| Novel Agent (10 mg/kg) | +150 | 1.2 ± 0.3 | -1 |

| Chemotherapy (5 mg/kg) | +120 | 1.0 ± 0.2 | -5 |

| Combination | +30 | 0.4 ± 0.1 | -6 |

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of experimental findings.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel agent and the selected chemotherapy drug, both individually and in combination.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the novel agent, the chemotherapy drug, or a combination of both at a constant ratio. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software such as CompuSyn.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the combination treatment on key cellular signaling pathways (e.g., apoptosis, cell cycle).

Methodology:

-

Protein Extraction: Treat cells with the novel agent, chemotherapy, or the combination for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-